2-(Cyclohept-1-en-1-yl)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohept-1-en-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of cycloheptene with pyridine under specific conditions. For example, the reaction can be catalyzed by transition metals such as palladium or rhodium, which facilitate the formation of the desired product through C-H activation and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohept-1-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as cycloheptane-substituted pyridines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-(Cyclohept-1-en-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-(Cyclohept-1-en-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohex-1-en-1-yl)pyridine
- 2-(Cyclopent-1-en-1-yl)pyridine
- 2-(Cyclohept-1-en-1-yl)benzene
Uniqueness
2-(Cyclohept-1-en-1-yl)pyridine is unique due to its seven-membered cycloheptene ring, which imparts distinct steric and electronic properties compared to its six-membered and five-membered counterparts.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(cyclohepten-1-yl)pyridine |
InChI |
InChI=1S/C12H15N/c1-2-4-8-11(7-3-1)12-9-5-6-10-13-12/h5-7,9-10H,1-4,8H2 |
InChI Key |
NEXGTLATIZEZTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)C2=CC=CC=N2 |
Origin of Product |
United States |
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